molecular formula C27H21BrN2O3 B12029506 4-Bromo-2-(2-(1-naphthylacetyl)carbohydrazonoyl)phenyl 2-methylbenzoate CAS No. 767310-33-8

4-Bromo-2-(2-(1-naphthylacetyl)carbohydrazonoyl)phenyl 2-methylbenzoate

Cat. No.: B12029506
CAS No.: 767310-33-8
M. Wt: 501.4 g/mol
InChI Key: VSDSSAZNOLGJKL-STBIYBPSSA-N
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Preparation Methods

The synthesis of 4-Bromo-2-(2-(1-naphthylacetyl)carbohydrazonoyl)phenyl 2-methylbenzoate involves multiple steps, typically starting with the preparation of the naphthylacetyl hydrazone. This intermediate is then reacted with a brominated phenyl compound under specific conditions to form the final product. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Chemical Reactions Analysis

4-Bromo-2-(2-(1-naphthylacetyl)carbohydrazonoyl)phenyl 2-methylbenzoate undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and compounds.

    Biology: Researchers use this compound to study its interactions with biological molecules and its potential effects on biological systems.

    Medicine: It is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.

    Industry: The compound is used in the development of new industrial materials and processes.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(2-(1-naphthylacetyl)carbohydrazonoyl)phenyl 2-methylbenzoate involves its interaction with specific molecular targets. The naphthylacetyl group is known to interact with various enzymes and receptors, potentially leading to changes in cellular processes. The bromine atom and carbohydrazonoyl moiety also contribute to the compound’s overall activity by influencing its binding affinity and specificity .

Comparison with Similar Compounds

4-Bromo-2-(2-(1-naphthylacetyl)carbohydrazonoyl)phenyl 2-methylbenzoate can be compared with other similar compounds, such as:

These similar compounds highlight the uniqueness of this compound in terms of its specific functional groups and their influence on its chemical behavior and applications.

Properties

CAS No.

767310-33-8

Molecular Formula

C27H21BrN2O3

Molecular Weight

501.4 g/mol

IUPAC Name

[4-bromo-2-[(E)-[(2-naphthalen-1-ylacetyl)hydrazinylidene]methyl]phenyl] 2-methylbenzoate

InChI

InChI=1S/C27H21BrN2O3/c1-18-7-2-4-11-23(18)27(32)33-25-14-13-22(28)15-21(25)17-29-30-26(31)16-20-10-6-9-19-8-3-5-12-24(19)20/h2-15,17H,16H2,1H3,(H,30,31)/b29-17+

InChI Key

VSDSSAZNOLGJKL-STBIYBPSSA-N

Isomeric SMILES

CC1=CC=CC=C1C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)CC3=CC=CC4=CC=CC=C43

Canonical SMILES

CC1=CC=CC=C1C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)CC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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